molecular formula C15H13NO2 B110191 N-(8-Hydroxy-9H-fluoren-2-yl)-acetamide CAS No. 101020-76-2

N-(8-Hydroxy-9H-fluoren-2-yl)-acetamide

Cat. No.: B110191
CAS No.: 101020-76-2
M. Wt: 239.27 g/mol
InChI Key: UPRACZYHTIBSGP-UHFFFAOYSA-N
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Description

N-(8-Hydroxy-9H-fluoren-2-yl)-acetamide is a chemical compound with the molecular formula C15H13NO2 and a molecular weight of 239.2692 g/mol It is known for its unique structure, which includes a fluorenyl group and a hydroxyl group attached to the nitrogen atom of the acetamide moiety

Preparation Methods

The synthesis of N-(8-Hydroxy-9H-fluoren-2-yl)-acetamide typically involves the reaction of 8-hydroxy-9H-fluorene with acetic anhydride in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

N-(8-Hydroxy-9H-fluoren-2-yl)-acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Precursor in Organic Synthesis : N-(8-Hydroxy-9H-fluoren-2-yl)-acetamide serves as a precursor for synthesizing more complex organic molecules. Its structure allows it to participate in various organic reactions, making it a valuable building block in synthetic organic chemistry.

2. Biology

  • Biological Activity Studies : The compound has been studied for its potential biological activities, including enzyme inhibition and effects on cellular processes. Its hydroxy group facilitates hydrogen bonding with biological macromolecules, influencing their functions.

3. Medicine

  • Therapeutic Potential : Investigations have revealed that this compound may possess anti-inflammatory and anticancer properties. Its ability to interact with specific enzymes suggests potential applications in drug development targeting diseases characterized by dysregulated enzyme activity.

4. Industry

  • Material Development : In industrial applications, this compound is utilized as an intermediate in the production of pharmaceuticals and agrochemicals. Its unique chemical structure allows for the development of novel materials with specific functionalities.

Tumor Induction Studies

Research has shown that derivatives of this compound can induce tumors in rodent models, particularly affecting the liver and bladder. These studies are critical for understanding the mechanisms of chemical carcinogenesis and highlight the compound's relevance in toxicology research.

Metabolic Pathway Analysis

Studies have demonstrated that this compound undergoes metabolic activation to form reactive metabolites capable of binding to DNA. This aspect is essential for assessing its mutagenic properties and understanding its role in cancer research.

Enzyme Interaction Studies

Investigations into how this compound interacts with specific enzymes have revealed its potential as an inhibitor. Such studies are crucial for exploring therapeutic applications in conditions where enzyme activity is dysregulated, such as cancer or metabolic disorders.

Data Tables

Application Area Description Key Findings
ChemistryPrecursor for organic synthesisUsed to create complex organic molecules
BiologyBiological activity studiesInfluences enzyme functions; potential anti-inflammatory effects
MedicineTherapeutic potentialInvestigated for anticancer properties
IndustryMaterial developmentIntermediate in pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N-(8-Hydroxy-9H-fluoren-2-yl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the fluorenyl moiety play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

N-(8-Hydroxy-9H-fluoren-2-yl)-acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which combines the fluorenyl and hydroxyl groups, providing distinct chemical and biological properties.

Biological Activity

N-(8-Hydroxy-9H-fluoren-2-yl)-acetamide is an organic compound with significant biological activity, primarily attributed to its structural features, including a hydroxy group and an acetamide moiety attached to a fluorene backbone. This compound has been the subject of various studies focusing on its potential mutagenic properties, interactions with biological macromolecules, and implications in carcinogenesis.

Chemical Structure and Properties

The chemical formula of this compound is C15H13NO2C_{15}H_{13}NO_2, with a molecular weight of approximately 241.27 g/mol. The presence of the hydroxy group at the 8-position of the fluorene structure enhances its reactivity and biological interactions.

PropertyValue
Molecular FormulaC15H13NO2
Molecular Weight241.27 g/mol
AppearanceCream-colored powder
SolubilityLow solubility in water

The mechanism of action for this compound involves its ability to form adducts with DNA and interact with various enzymes involved in drug metabolism. The hydroxy group facilitates hydrogen bonding, which can influence enzyme activities and cellular signaling pathways. These interactions are crucial for understanding the compound's potential therapeutic mechanisms and its role in mutagenesis.

Mutagenic Properties

Research has shown that this compound exhibits mutagenic properties, similar to other fluorene derivatives. It has been implicated in DNA damage, which is a critical factor in chemical carcinogenesis. Studies indicate that this compound can interact with DNA, leading to mutations that may contribute to tumorigenesis .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Its ability to inhibit cellular processes related to cancer proliferation has been observed in vitro. For example, compounds structurally similar to this compound have demonstrated significant antiproliferative effects on cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer), with IC50 values indicating potent activity .

Case Studies and Research Findings

  • Interaction with DNA : A study evaluated the interaction of this compound with DNA, demonstrating that it forms stable adducts that can lead to mutations. This finding underlines its potential role in carcinogenesis .
  • Enzyme Inhibition : Research has indicated that this compound can inhibit certain enzymes involved in drug metabolism, which could affect the pharmacokinetics of other therapeutic agents .
  • Cellular Effects : In vitro studies have shown that this compound can induce apoptosis in cancer cells through pathways involving microtubule destabilization .

Properties

IUPAC Name

N-(8-hydroxy-9H-fluoren-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-9(17)16-11-5-6-12-10(7-11)8-14-13(12)3-2-4-15(14)18/h2-7,18H,8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRACZYHTIBSGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10143679
Record name Acetamide, N-(8-hydroxy-9H-fluoren-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10143679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101020-76-2
Record name Acetamide, N-(8-hydroxy-9H-fluoren-2-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101020762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(8-hydroxy-9H-fluoren-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10143679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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